molecular formula C15H19N7O2S B10983893 N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10983893
M. Wt: 361.4 g/mol
InChI Key: BKIHWWNTSWRNNA-UHFFFAOYSA-N
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Description

N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, often referred to as “Compound X” , is a complex organic molecule with a diverse range of applications. Let’s explore its synthesis, properties, and uses.

Preparation Methods

Synthetic Routes::

    Sandmeyer Reaction:

    Other Approaches:

Industrial Production::
  • While no specific industrial-scale production method is widely reported for this compound, research laboratories typically synthesize it for specific applications.

Chemical Reactions Analysis

    Oxidation and Reduction:

    Substitution Reactions:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Mechanism of Action

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

  • Compound X’s uniqueness lies in its imidazo[1,2-a]pyridine ring system.
  • Similar Compounds:

Biological Activity

N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex heterocyclic compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₂H₁₀N₄O₂S₂
Molecular Weight 306.4 g/mol
CAS Number 1219580-19-4

1. Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. A study highlighted that derivatives of this scaffold exhibited activity against various bacterial and fungal strains. The presence of the thiadiazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth .

2. Anticancer Properties

Research indicates that the incorporation of thiadiazole into drug design can lead to potent anticancer agents. For instance, compounds derived from 1,3,4-thiadiazoles have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo. The SAR studies suggest that substituents on the thiadiazole ring can significantly affect their efficacy against different cancer types .

3. Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives is noteworthy. A review indicated that certain synthesized derivatives demonstrated significant activity in animal models for epilepsy. The mechanism often involves modulation of neurotransmitter systems or ion channels, which are crucial for neuronal excitability .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by its structural components:

  • Thiadiazole Ring : The presence of the thiadiazole moiety is essential for biological activity due to its ability to form stable interactions with biological targets.
  • Pyridine Substituent : The pyridine ring contributes to the lipophilicity and overall pharmacokinetic properties of the compound.
  • Piperazine Linkage : This moiety enhances solubility and facilitates interaction with various receptors.

Case Study 1: Antimicrobial Efficacy

In a study assessing antimicrobial activity, derivatives of 1,3,4-thiadiazole were tested against clinical isolates of bacteria and fungi. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .

Case Study 2: Anticancer Activity

A series of piperazine-based thiadiazole derivatives were evaluated for their anticancer effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The most potent compound showed a half-maximal inhibitory concentration (IC50) value of 15 µM after 48 hours .

Properties

Molecular Formula

C15H19N7O2S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C15H19N7O2S/c1-11-19-20-14(25-11)18-13(23)10-17-15(24)22-8-6-21(7-9-22)12-4-2-3-5-16-12/h2-5H,6-10H2,1H3,(H,17,24)(H,18,20,23)

InChI Key

BKIHWWNTSWRNNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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